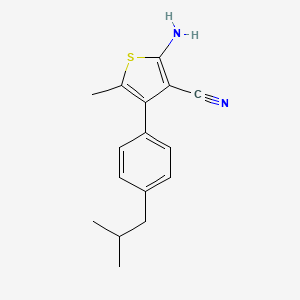
2-Amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 2-Amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile, is a derivative of 2-aminothiophene-3-carbonitrile, which is a core structure for various chemical syntheses. The thiophene moiety is a common feature in compounds with potential biological activities, and the presence of amino and nitrile groups allows for further functionalization and reactivity .
Synthesis Analysis
A stereoselective synthesis method for related 2-aminothiophene derivatives has been developed, involving base-catalyzed reactions of phenacyl thiocyanate with cyanopropenethioamides, leading to trans-isomers of 2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles . Another synthesis approach for 2-aminothiophene derivatives utilizes the Gewald reaction, which is a multicomponent reaction that can introduce various substituents onto the thiophene nucleus . These methods highlight the versatility and adaptability of the synthesis routes for thiophene derivatives.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray diffraction analysis, revealing details about the stereochemistry and conformation of the molecules . Molecular modeling studies have also been conducted to predict the geometrical structures of 2-aminothiophene derivatives, indicating the presence of reactive sites on the thiophene nucleus .
Chemical Reactions Analysis
2-Aminothiophene-3-carbonitriles can undergo reactions with heterocumulenes, leading to the formation of various heterocyclic compounds such as substituted dithienopyrimido pyrimidines and thiones . These reactions demonstrate the reactivity of the amino and nitrile groups and their ability to participate in the formation of complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their substituents. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the molecule's reactivity, polarity, and overall stability. The crystal structures of these compounds often exhibit hydrogen bonding and other non-covalent interactions, which can influence their solid-state properties and potential applications .
科学的研究の応用
Schiff bases are found to be a versatile pharmacophore for the design and development of various bioactive lead compounds . They exhibit useful biological activities such as anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antitubercular, anticancer, antioxidant, anthelmintic, antiglycation, and antidepressant activities . Schiff bases are also used as catalysts, pigments and dyes, intermediates in organic synthesis, polymer stabilizers, and corrosion inhibitors .
The nitrogen atom of azomethine may be involved in the formation of a hydrogen bond with the active centers of cell constituents and interferes in normal cell processes . Studies enlightened that metal complexes show greater biological activity than free organic compounds . Augmentation of biological activity was reported by implementation of transition metals into Schiff bases .
Safety And Hazards
The safety information for this compound includes the signal word “Warning” and hazard statements H302, H315, H319, H335 . These codes refer to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, and H315 means it causes skin irritation. A Material Safety Data Sheet (MSDS) would provide more detailed safety information .
特性
IUPAC Name |
2-amino-5-methyl-4-[4-(2-methylpropyl)phenyl]thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-10(2)8-12-4-6-13(7-5-12)15-11(3)19-16(18)14(15)9-17/h4-7,10H,8,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYGRLZKMGSDBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394966 |
Source


|
| Record name | 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile | |
CAS RN |
861408-82-4 |
Source


|
| Record name | 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)
![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)
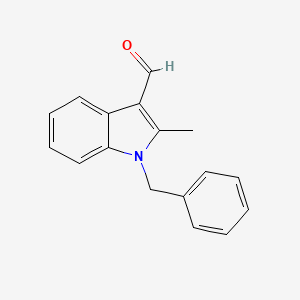
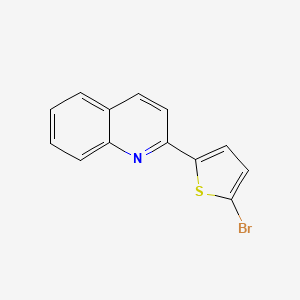
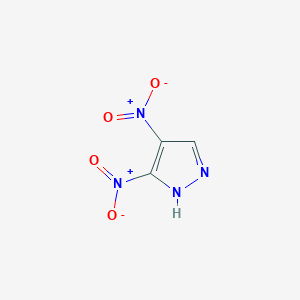
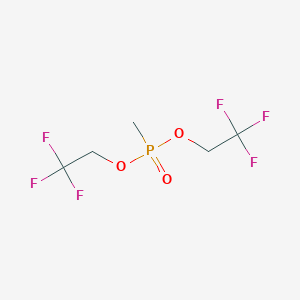
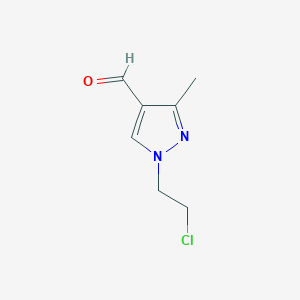
![1-Allyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1273919.png)
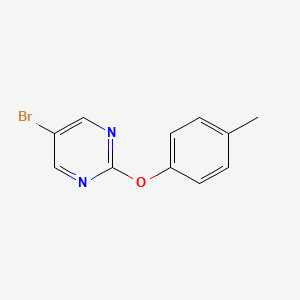
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)
![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)
![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)